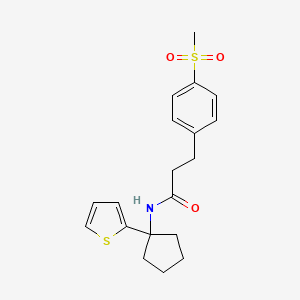

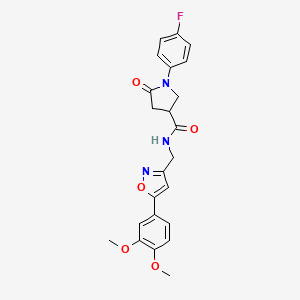

![molecular formula C22H21ClN2O4S2 B2533956 N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methylbenzyl)ethanediamide CAS No. 896325-36-3](/img/structure/B2533956.png)

N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methylbenzyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group and a 2-thienyl group. It also contains an ethanediamide group attached to a 2-methylbenzyl group.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 702.70°C (estimated), and a melting point of 307.28°C (estimated) . It has a molar refractivity of 119.3±0.4 cm3, and a polar surface area of 123 Å2 . The compound has a logP of 2.88, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on compounds similar to N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methylbenzyl)ethanediamide often focuses on their synthesis and chemical properties. For instance, studies have been conducted on the preparation of coenzyme M analogues and their activity in specific biochemical systems. Analogues of coenzyme M, synthesized for research purposes, have been investigated for their roles in enzymatic reactions, such as those involving methyl-coenzyme M reductase in methanogenesis processes (Gunsalus, Romesser, & Wolfe, 1978). Such studies contribute to understanding the biochemical pathways of methane production and its regulation.

Antiviral Activity and Biological Applications

Another area of research involves synthesizing derivatives with potential biological activities, including antiviral properties. For example, derivatives of 4-chlorophenyl and thiadiazole have been synthesized and tested for antiviral activities, providing insights into new therapeutic agents (Chen et al., 2010). These studies are crucial for developing new drugs and understanding the molecular basis of antiviral activity.

Material Science Applications

In material science, derivatives of the compound have been explored for their potential in creating new materials with specific properties. For instance, research on polymer electrolyte membranes for fuel cell applications has utilized sulfonated derivatives to improve chemical stability and performance (Chen, Asano, Yamaki, & Yoshida, 2006). This research contributes to the development of more efficient and durable materials for energy technologies.

Analytical and Environmental Chemistry

Sulfonate derivatives are also used in analytical chemistry for derivatization and detection in various chromatographic techniques. These applications allow for the sensitive and selective detection of compounds in complex mixtures, aiding in environmental monitoring and pharmaceutical analysis (Kou et al., 1995).

Mecanismo De Acción

Target of action

The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of action

The mode of action would depend on the specific biological targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Propiedades

IUPAC Name |

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S2/c1-15-5-2-3-6-16(15)13-24-21(26)22(27)25-14-20(19-7-4-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNFOIPMNBDDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2533875.png)

![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)

![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)

![8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533883.png)

![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2533884.png)

![(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2533889.png)

![5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)